molecular formula C33H52NO4P B12901939 Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate CAS No. 61670-39-1

Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate

Cat. No.: B12901939
CAS No.: 61670-39-1
M. Wt: 557.7 g/mol
InChI Key: YMLFKGYXPXKKDT-UHFFFAOYSA-N
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Description

Ethyl (bis(4-nonylphenoxy)phosphino)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (bis(4-nonylphenoxy)phosphino)carbamate typically involves the reaction of bis(4-nonylphenoxy)phosphine with ethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of ethyl (bis(4-nonylphenoxy)phosphino)carbamate may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully selected and purified to minimize impurities that could affect the performance of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (bis(4-nonylphenoxy)phosphino)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl (bis(4-nonylphenoxy)phosphino)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (bis(4-nonylphenoxy)phosphino)carbamate involves its interaction with specific molecular targets. The phosphino group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The nonylphenoxy groups contribute to the compound’s hydrophobic properties, enhancing its ability to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and phosphino derivatives, such as:

Uniqueness

Ethyl (bis(4-nonylphenoxy)phosphino)carbamate is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its hydrophobic nature make it particularly valuable in various applications, from catalysis to material science .

Properties

CAS No.

61670-39-1

Molecular Formula

C33H52NO4P

Molecular Weight

557.7 g/mol

IUPAC Name

ethyl N-bis(4-nonylphenoxy)phosphanylcarbamate

InChI

InChI=1S/C33H52NO4P/c1-4-7-9-11-13-15-17-19-29-21-25-31(26-22-29)37-39(34-33(35)36-6-3)38-32-27-23-30(24-28-32)20-18-16-14-12-10-8-5-2/h21-28H,4-20H2,1-3H3,(H,34,35)

InChI Key

YMLFKGYXPXKKDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OP(NC(=O)OCC)OC2=CC=C(C=C2)CCCCCCCCC

Origin of Product

United States

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